REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1)([O-])=O.Cl>CO>[N:13]1[CH:14]=[CH:15][C:10]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH2:1])=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=NC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the suspension was magnetically stirred under atmospheric H2 pressure for 15 h at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with N2
|
Type
|
ADDITION
|
Details
|
Pd/C (10%, Aldrich) (2.5 g) was added
|
Type
|
ADDITION
|
Details
|
H2 was introduced
|
Type
|
CUSTOM
|
Details
|
The suspension was purged with N2
|
Type
|
FILTRATION
|
Details
|
filtered through Celite® (Aldrich) (25 g)
|
Type
|
WASH
|
Details
|
the filter cake was washed with MeOH (400 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo to a yellow powder which
|
Type
|
CUSTOM
|
Details
|
was partitioned between EtOAc (200 mL) and 1 N NaOH (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (100 mL), satd NaCl (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |